

# Spectroscopic Profile of 1-Aminocyclopropanecarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 1-Aminocyclopropanecarbonitrile

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This technical guide provides a summary of available spectroscopic data for the small molecule **1-aminocyclopropanecarbonitrile**, a compound of interest in medicinal chemistry and drug development due to its constrained cyclopropyl motif. This document compiles known infrared (IR) and mass spectrometry (MS) data and presents generalized experimental protocols for their acquisition. At present, detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **1-aminocyclopropanecarbonitrile** are not readily available in the public domain.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-aminocyclopropanecarbonitrile** and its hydrochloride salt.

Table 1: Infrared (IR) Spectroscopy Data for **1-Aminocyclopropanecarbonitrile** Hydrochloride

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
Amine (N-H) / Ammonium ( $\text{N}^+\text{-H}$ )	Broad absorptions in the $3400\text{-}2500\text{ cm}^{-1}$ region
Nitrile ( $\text{C}\equiv\text{N}$ )	$\sim 2250\text{ cm}^{-1}$ (typically sharp)
Alkyl (C-H)	$\sim 2900\text{-}3000\text{ cm}^{-1}$

Note: Data is derived from an Attenuated Total Reflectance (ATR) IR spectrum of the hydrochloride salt.

Table 2: Mass Spectrometry (MS) Data for **1-Aminocyclopropanecarbonitrile**

m/z Value	Interpretation
82.05	Molecular Ion [M] <sup>+</sup>
81.05	[M-H] <sup>+</sup>
55.04	[M-HCN] <sup>+</sup>
54.03	[M-H-HCN] <sup>+</sup> or [C <sub>3</sub> H <sub>4</sub> N] <sup>+</sup>
42.03	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup> or [C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
41.04	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39.02	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Note: Data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, the following sections describe generalized methodologies for obtaining such spectroscopic information.

### Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a technique used to obtain the infrared spectrum of a solid or liquid sample without complex sample preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is typically used. The spectrum for **1-aminocyclopropanecarbonitrile** hydrochloride was obtained using a Bruker Tensor 27 FT-IR.

[1]

**Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.

**Data Acquisition:**

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and pressure is applied to ensure good contact.
- The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- The final spectrum is presented as absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

**Instrumentation:** A gas chromatograph coupled to a mass spectrometer.

**Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane).

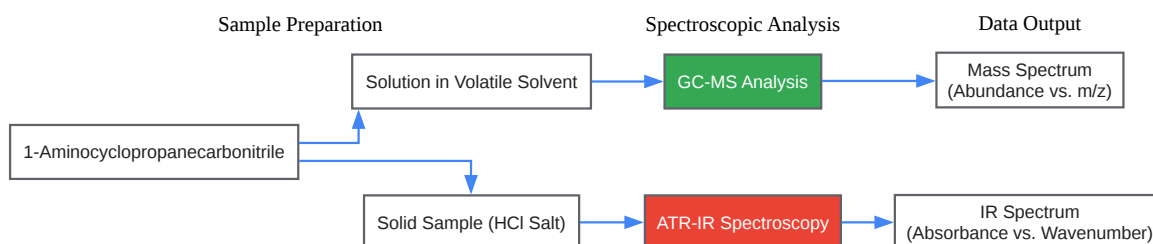
**Data Acquisition:**

- A small volume of the sample solution is injected into the GC inlet, where it is vaporized.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- As each component elutes from the column, it enters the mass spectrometer.
- In the ion source of the mass spectrometer, the molecules are ionized, typically by electron impact (EI).

- The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **1-aminocyclopropanecarbonitrile**.



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A generalized workflow for the spectroscopic analysis of **1-aminocyclopropanecarbonitrile**.  
Molecular structure of **1-aminocyclopropanecarbonitrile** with key functional groups.

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## References

1. 1-Aminocyclopropanecarbonitrile | C<sub>4</sub>H<sub>6</sub>N<sub>2</sub> | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]

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